molecular formula C21H22P+ B13769017 Benzyl-ethyl-diphenylphosphanium CAS No. 74339-30-3

Benzyl-ethyl-diphenylphosphanium

Cat. No.: B13769017
CAS No.: 74339-30-3
M. Wt: 305.4 g/mol
InChI Key: UDVXPLCRRFPAQZ-UHFFFAOYSA-N
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Description

Benzyl-ethyl-diphenylphosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, an ethyl group, and two phenyl groups. This compound is part of the broader class of phosphonium salts, which are known for their diverse applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-ethyl-diphenylphosphanium can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzyl chloride and ethyl iodide under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in benzyl chloride and ethyl iodide, leading to the formation of the desired phosphonium salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-diphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.

Scientific Research Applications

Benzyl-ethyl-diphenylphosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of benzyl-ethyl-diphenylphosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved in these reactions are often specific to the particular application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    Benzyl-diphenylphosphine: Similar to benzyl-ethyl-diphenylphosphanium but lacks the ethyl group.

    Ethyl-diphenylphosphine: Similar to this compound but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and properties compared to other phosphonium salts. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

74339-30-3

Molecular Formula

C21H22P+

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl-ethyl-diphenylphosphanium

InChI

InChI=1S/C21H22P/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3/q+1

InChI Key

UDVXPLCRRFPAQZ-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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